3-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid
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Overview
Description
3-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID: is a complex organic compound with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Butanamido Linker: This involves the coupling of the oxadiazole derivative with a butanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling with Benzoic Acid: The final step involves the coupling of the butanamido derivative with benzoic acid under similar coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Substitution reactions can yield a variety of functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and the amide linkage are key structural features that can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID: Similar structure but with a different substitution pattern on the phenyl ring.
3-{4-[3-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C20H19N3O5/c1-27-16-9-3-2-8-15(16)19-22-18(28-23-19)11-5-10-17(24)21-14-7-4-6-13(12-14)20(25)26/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24)(H,25,26) |
InChI Key |
WIUPWCLSAKFPLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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